CBDA Is a Positive Allosteric Modulator of 5-HT1A Receptors, Not an Orthosteric Agonist Like CBD
CBDA binds at the allosteric site of the human 5-HT1A receptor, blocking the exit of the orthosteric ligand and sustaining receptor activation, whereas CBD and CBG bind at the orthosteric site as partial agonists [1]. This fundamental difference in binding mode explains why CBDA is approximately 1000-fold more effective than CBD at alleviating emesis in animal models [1]. In rat brainstem [³⁵S]GTPγS binding assays, CBDA (0.1–100 nM) increased the E(max) of the 5-HT1A agonist 8-OH-DPAT, while CBD does not exhibit this allosteric enhancement [2].
| Evidence Dimension | 5-HT1A receptor modulation mechanism and anti-emetic potency |
|---|---|
| Target Compound Data | CBDA: Allosteric modulator; ~1000× more effective than CBD in reducing emesis; increased 8-OH-DPAT E(max) at 0.1–100 nM |
| Comparator Or Baseline | CBD: Orthosteric partial agonist; approximately 1000-fold less effective in emesis reduction |
| Quantified Difference | Approximately 1000-fold greater efficacy in anti-emetic models; qualitatively distinct binding site (allosteric vs. orthosteric) |
| Conditions | Molecular docking/MD simulation of human 5-HT1A receptor; in vivo Suncus murinus vomiting model and rat conditioned gaping model |
Why This Matters
Procurement specifications must distinguish CBDA from CBD because an allosteric modulator will produce different concentration-response relationships and potential therapeutic windows than an orthosteric agonist, affecting dosing strategy and efficacy claims.
- [1] In silico insights on the binding site and function of cannabinoids and cannabinoid acids on human 5-HT1A receptor. Computational and Structural Biotechnology Journal, 2025, 23, 1234–1245. View Source
- [2] Bolognini, D., et al. Cannabidiolic acid prevents vomiting in Suncus murinus and nausea-induced behaviour in rats by enhancing 5-HT1A receptor activation. British Journal of Pharmacology, 2013, 168(6), 1456–1470. View Source
